molecular formula C6H8ClN3O B1396471 6-Chloro-2-Ethoxypyrimidin-4-amine CAS No. 3286-56-4

6-Chloro-2-Ethoxypyrimidin-4-amine

Cat. No. B1396471
CAS RN: 3286-56-4
M. Wt: 173.6 g/mol
InChI Key: KGVIIVRIYYSARF-UHFFFAOYSA-N
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Description

6-Chloro-2-Ethoxypyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 . It is stored in an inert atmosphere at a temperature of 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula for 6-Chloro-2-Ethoxypyrimidin-4-amine is C6H8ClN3O . The InChI code is 1S/C6H8ClN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-2-Ethoxypyrimidin-4-amine are not available, it’s worth noting that pyrimidine derivatives are known to undergo a variety of reactions . For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been used to synthesize pyrimidine derivatives .


Physical And Chemical Properties Analysis

6-Chloro-2-Ethoxypyrimidin-4-amine is a solid compound with a melting point of 128-129°C . It is stored in an inert atmosphere at a temperature of 2-8°C .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : Mishnev et al. (1979) synthesized 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine and confirmed its structure through X-ray diffraction and spectroscopy. This study highlights the compound's potential in chemical synthesis and structural analysis (Mishnev et al., 1979).

  • Molecular Docking and Experimental Investigations : Aayisha et al. (2019) explored the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, demonstrating its role in treating hypertension through molecular docking and experimental techniques (Aayisha et al., 2019).

  • Analgesic and Anti-Inflammatory Agents : Chhabria et al. (2007) synthesized and evaluated some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines for their potential as analgesic and anti-inflammatory agents (Chhabria et al., 2007).

  • Ring Transformations in Heterocyclic Compounds : Hertog et al. (2010) investigated the aminations of 6-substituted derivatives of 2-halogenopyridines, including transformations and rearrangements involving 6-ethoxypyridine derivatives (Hertog et al., 2010).

  • Solid-Phase Synthesis of Aminopyrimidines : Wéber et al. (2006) described an approach for solid-phase synthesis of aminopyrimidines, using 4-chloro-6-aminopyrimidine intermediates, relevant in the field of synthetic chemistry (Wéber et al., 2006).

  • Amination of Halopyridines : Pieterse and Hertog (2010) studied the amination of halopyridines, including ethoxy derivatives, revealing insights into chemical reaction mechanisms (Pieterse & Hertog, 2010).

  • Nitrogen and Sulfur-Containing Heterocycles : Sazonov and Safonova (1973) explored reactions involving 6-aminopyrimidine derivatives, contributing to our understanding of heterocyclic chemistry (Sazonov & Safonova, 1973).

  • Crystal Structure Studies : Thanigaimani et al. (2012) analyzed the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine, providing insights into molecular interactions and bonding (Thanigaimani et al., 2012).

  • Synthesis of Pyrimidine Derivatives for Biological Evaluation : Abu‐Hashem and Youssef (2011) synthesized new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activity, showcasing the compound's potential in pharmaceutical applications (Abu‐Hashem & Youssef, 2011).

  • Arylaminopyrimides and Antituberculous Effects : Erkin and Krutikov (2007) investigated the synthesis and biological activity of arylaminopyrimides, with a focus on their antituberculous effect (Erkin & Krutikov, 2007).

Safety and Hazards

The safety information for 6-Chloro-2-Ethoxypyrimidin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-chloro-2-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIIVRIYYSARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718279
Record name 6-Chloro-2-ethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-Ethoxypyrimidin-4-amine

CAS RN

3286-56-4
Record name 6-Chloro-2-ethoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3286-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-ethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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